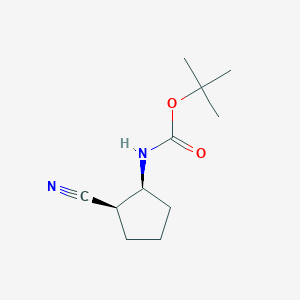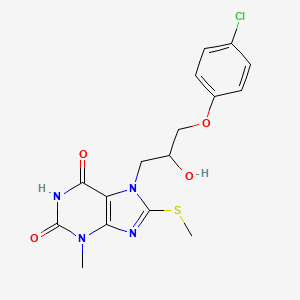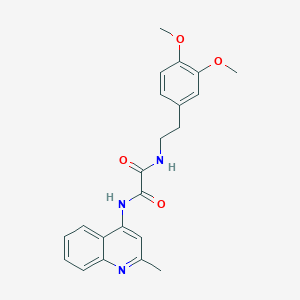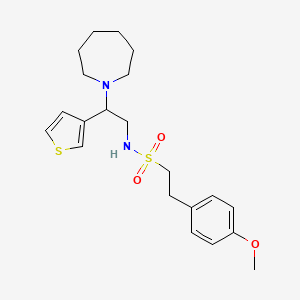
6-(benzyloxy)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of pyrimidine derivatives like the one often involves multi-step reactions, utilizing catalysis and specific reactants to achieve the desired compound. For example, ethyl 4-(4-(benzyloxy) phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate was synthesized using a Biginelli three-component cyclocondensation reaction, indicating the possibility of a similar method for synthesizing the compound (Mohan et al., 2014).
Molecular Structure Analysis The molecular structure of pyrimidine derivatives, including the compound in focus, is typically characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS. These methods provide detailed information on the molecular framework and functional groups present in the compound, as seen in studies like the synthesis and characterization of related pyrimidine derivatives (Mohan et al., 2014).
Chemical Reactions and Properties Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and interactions with catalysts like SiCl4 to form compounds with potential antioxidant and radioprotective activities. This reactivity pattern suggests that the compound may also engage in similar chemical behaviors (Mohan et al., 2014).
Physical Properties Analysis The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Studies on similar compounds offer insights into these aspects, aiding in the prediction of the physical characteristics of the compound .
Chemical Properties Analysis The chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under different conditions, are essential for comprehensively understanding pyrimidine derivatives. The synthesis and characterization processes provide valuable data on these properties, informing their application in scientific research (Mohan et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from various chemical reactions. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds were investigated for their anti-inflammatory and analgesic properties, indicating their potential application in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Properties
Several studies have synthesized and evaluated the antimicrobial properties of thienopyrimidine derivatives, indicating the potential of these compounds in treating microbial infections (Bhuiyan et al., 2006). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antioxidant and Radioprotective Activities
The synthesis and characterization of specific pyrimidine derivatives for their in vitro antioxidant activity and in vivo radioprotection property have been explored, suggesting their application in protecting against oxidative stress and radiation-induced damage (Mohan et al., 2014).
Propiedades
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-14-7-8-18(25)24(23-14)10-9-20-19(26)16-11-17(22-13-21-16)27-12-15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWNGAHOHOHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)




![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)

